molecular formula C17H18ClNO2S B5775876 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide

Cat. No. B5775876
M. Wt: 335.8 g/mol
InChI Key: BUARJFNKMZTYNL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide, also known as ML239, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as propanamides and has shown promising results in preclinical studies.

Mechanism of Action

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide inhibits the activity of a protein called Cdc7, which is involved in DNA replication and cell cycle progression. By inhibiting Cdc7, 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide prevents cancer cells from dividing and proliferating, leading to their death. 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has been shown to have a potent inhibitory effect on Cdc7 activity, with an IC50 value of 3.5 nM. It has also been shown to be selective for Cdc7, with minimal activity against other kinases. In vivo studies have shown that 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide is well-tolerated and has a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide is a potent and selective inhibitor of Cdc7, making it a valuable tool for studying the role of Cdc7 in cancer biology. However, its use is limited by its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide. One area of interest is the combination of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide with other cancer therapies, such as radiation therapy and chemotherapy. Another area of interest is the development of more potent and selective Cdc7 inhibitors. Finally, the use of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide in combination with biomarkers to identify patients who are most likely to benefit from treatment is also an area of active research.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide involves the reaction of 2-methoxybenzylamine with 3-bromopropionyl chloride to form N-(2-methoxybenzyl)propionamide. This intermediate is then reacted with potassium thioacetate to form N-(2-methoxybenzyl)-3-mercapto-propionamide. Finally, 4-chlorobenzyl chloride is added to this intermediate to form 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-16-5-3-2-4-13(16)12-19-17(20)10-11-22-15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUARJFNKMZTYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxybenzyl)propanamide

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